![molecular formula C38H48Cl2N4O4S B3321146 [2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone CAS No. 1313611-29-8](/img/structure/B3321146.png)
[2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone
概要
説明
[2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone is a complex organic compound with a unique structure that combines multiple functional groups
作用機序
Target of Action
RG7112 Racemate is a potent and selective small-molecule antagonist of MDM2 . MDM2 is a negative regulator of the tumor suppressor p53 . In many human tumors, MDM2 is overproduced as a mechanism to restrict p53 function .
Mode of Action
RG7112 binds MDM2 with high affinity, blocking its interactions with p53 . A crystal structure of the RG7112–MDM2 complex revealed that the small molecule binds in the p53 pocket of MDM2, mimicking the interactions of critical p53 amino acid residues .
Biochemical Pathways
The primary biochemical pathway affected by RG7112 is the p53 pathway . When RG7112 binds to MDM2, it disrupts the negative feedback loop that MDM2 has on p53. This leads to the activation of p53, which then regulates multiple downstream genes implicated in cell-cycle control, apoptosis, DNA repair, and senescence .
Pharmacokinetics
In clinical pharmacology trials, the bioavailability of RG7112 was found to be enhanced slightly over twofold with a single-dose treatment, a high-fat/high-energy meal, and a new formulation under fasting condition . Following multiple-dose administrations, all four schedules yielded the comparable per-cycle (28-d) exposure (AUC), as designed . High-dose treatments of consecutive daily dosing for 5 and 3 days resulted in higher on-treatment-day exposure to RG7112 than both weekly and low-dose/long-duration (20-day) daily schedules .
Result of Action
Treatment of cancer cells expressing wild-type p53 with RG7112 activated the p53 pathway, leading to cell-cycle arrest and apoptosis . RG7112 showed potent antitumor activity against a panel of solid tumor cell lines . Its apoptotic activity varied widely with the best response observed in osteosarcoma cells with mdm2 gene amplification .
Action Environment
The action, efficacy, and stability of RG7112 can be influenced by various environmental factors. For instance, food (both high-fat and low-fat meals) and new formulation enhanced bioavailability . Furthermore, the effectiveness of RG7112 can vary depending on the specific type of cancer cells being targeted, as seen in the varying apoptotic activity across different solid tumor cell lines .
生化学分析
Biochemical Properties
RG7112 Racemate plays a significant role in biochemical reactions, particularly in the p53 pathway . It interacts with the MDM2 protein, a negative regulator of p53 stability . RG7112 Racemate binds to MDM2, blocking its interactions with p53 and thus reactivating p53 in cancer cells .
Cellular Effects
RG7112 Racemate has profound effects on various types of cells and cellular processes. It influences cell function by activating the p53 pathway, leading to cell-cycle arrest and apoptosis . The effects of RG7112 Racemate vary widely across different cell lines, with the most potent apoptotic activity observed in osteosarcoma cells with MDM2 gene amplification .
Molecular Mechanism
The mechanism of action of RG7112 Racemate involves its high-affinity binding to MDM2, which blocks the interaction between MDM2 and p53 . This binding mimics the interactions of critical p53 amino acid residues, effectively reactivating p53 in cancer cells .
Temporal Effects in Laboratory Settings
Over time, RG7112 Racemate has shown to cause dose-dependent changes in proliferation/apoptosis biomarkers, as well as tumor inhibition and regression . These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of RG7112 Racemate vary with different dosages . High-dose treatments of consecutive daily dosing for 5 and 3 days resulted in higher on-treatment-day exposure to RG7112 than both weekly and low-dose/long-duration (20-day) daily schedules .
Transport and Distribution
It is known that RG7112 Racemate can penetrate tumor cells in vivo .
Subcellular Localization
Given its role in the p53 pathway, it is likely that RG7112 Racemate interacts with cellular components in the nucleus where the p53 protein is primarily located .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the imidazole ring, followed by the introduction of the tert-butyl, ethoxy, and chlorophenyl groups. The final step involves the attachment of the piperazine moiety with the methylsulfonylpropyl group. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing purification techniques such as crystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
[2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: It may be used in studies of enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound could have potential as a pharmaceutical agent, either as a drug itself or as a lead compound for the development of new therapeutics.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
類似化合物との比較
Similar Compounds
[2-(4-tert-butylbenzyl) propionaldehyde: This compound shares the tert-butyl group and has similar structural features.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
What sets [2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone apart is its combination of multiple functional groups, which gives it unique chemical and biological properties
特性
IUPAC Name |
[2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48Cl2N4O4S/c1-8-48-33-26-29(36(2,3)4)14-19-32(33)34-41-37(5,27-10-15-30(39)16-11-27)38(6,28-12-17-31(40)18-13-28)44(34)35(45)43-23-21-42(22-24-43)20-9-25-49(7,46)47/h10-19,26H,8-9,20-25H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGKPEROWUKSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate](/img/structure/B3321076.png)
![Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3321081.png)

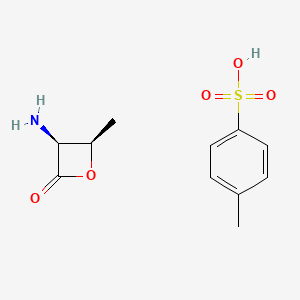

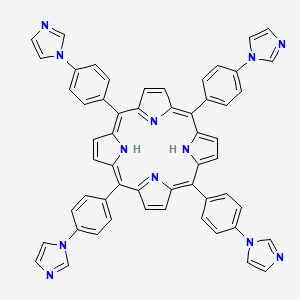
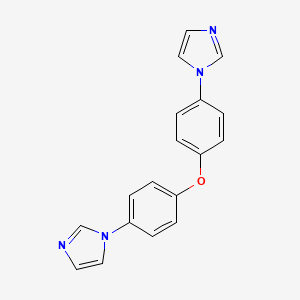
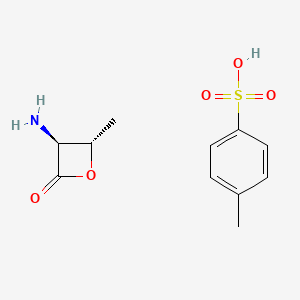

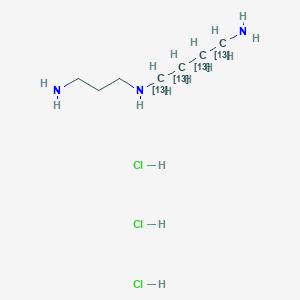
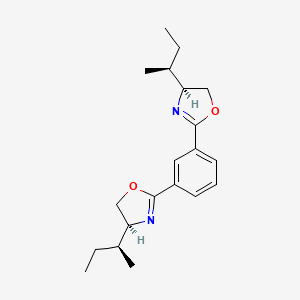
![5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one](/img/structure/B3321178.png)
